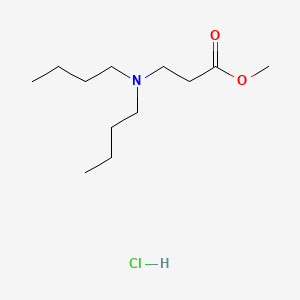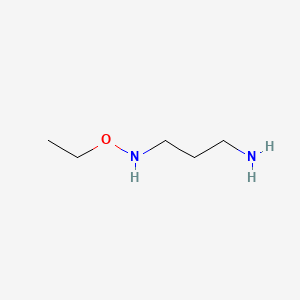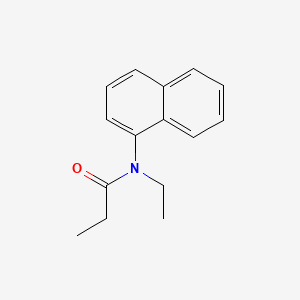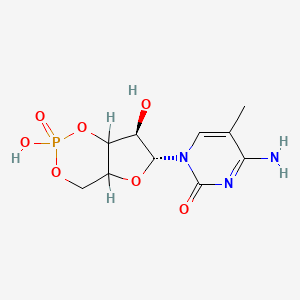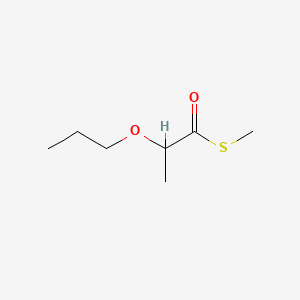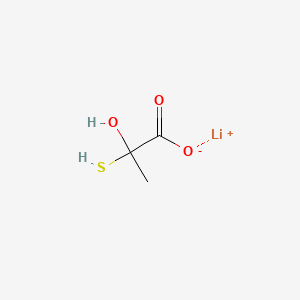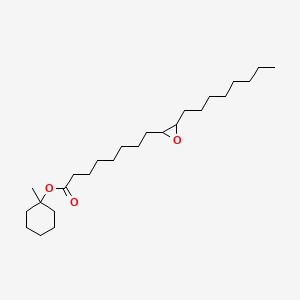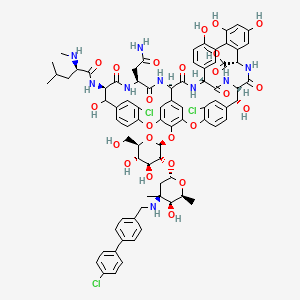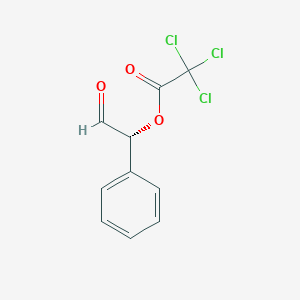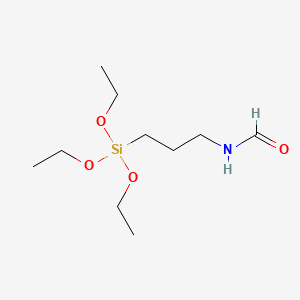
N-(3-(Triethoxysilyl)propyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Triethoxysilyl)propyl)formamide is an organosilicon compound with the molecular formula C10H23NO4Si. It is known for its unique properties, which make it valuable in various scientific and industrial applications. This compound is often used as a coupling agent, which helps in bonding organic and inorganic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(3-(Triethoxysilyl)propyl)formamide can be synthesized through the reaction of 3-aminopropyltriethoxysilane with formic acid. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:
3-aminopropyltriethoxysilane+formic acid→this compound+water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced reactors and purification techniques helps in achieving the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Triethoxysilyl)propyl)formamide undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water, leading to the formation of silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water or moisture.
Condensation: Catalyzed by acids or bases.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes.
Applications De Recherche Scientifique
N-(3-(Triethoxysilyl)propyl)formamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance.
Mécanisme D'action
The mechanism of action of N-(3-(Triethoxysilyl)propyl)formamide involves its ability to form strong bonds with both organic and inorganic materials. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property makes it an effective coupling agent, enhancing the adhesion and stability of composite materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(Trimethoxysilyl)propyl)ethylenediamine
- 2-Bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide
Comparison
N-(3-(Triethoxysilyl)propyl)formamide is unique due to its specific functional groups, which provide distinct reactivity and bonding capabilities. Compared to N-(3-(Trimethoxysilyl)propyl)ethylenediamine, it offers different hydrolysis and condensation properties, making it suitable for specific applications. The presence of the formamide group also imparts unique characteristics that are not found in other similar compounds.
Propriétés
Numéro CAS |
76524-94-2 |
|---|---|
Formule moléculaire |
C10H23NO4Si |
Poids moléculaire |
249.38 g/mol |
Nom IUPAC |
N-(3-triethoxysilylpropyl)formamide |
InChI |
InChI=1S/C10H23NO4Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-10-12/h10H,4-9H2,1-3H3,(H,11,12) |
Clé InChI |
ZGJZKIWPDBYTJA-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCNC=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


